LogP and pKa Differentiation vs. 4-Nitropyrazole and 3-Nitropyrazole: Impact on Drug-Likeness
The compound's calculated lipophilicity (XLogP3 = 0.2) is significantly lower than that of unsubstituted 4-nitropyrazole (XLogP3 = 0.9) and is close to the ideal range (0-3) for oral bioavailability, suggesting potentially better solubility and permeability characteristics compared to the more hydrophobic analog , . The predicted pKa of 12.02 indicates the 4-amino group is not significantly basic at physiological pH, which influences its state of ionization and thus its binding interactions and cellular distribution .
| Evidence Dimension | Calculated Lipophilicity (XLogP3) and Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | XLogP3 = 0.2, pKa = 12.02 ± 0.50 (Predicted) |
| Comparator Or Baseline | 4-Nitropyrazole (CAS 2075-46-9): XLogP3 = 0.9 |
| Quantified Difference | XLogP3 difference of -0.7 units; pKa difference is context-dependent as 4-nitropyrazole lacks a basic amine. |
| Conditions | Values are computed properties using ACD/Labs Percepta Platform v14.0 and other prediction software. |
Why This Matters
This specific lipophilicity profile favors aqueous solubility and reduces the risk of off-target membrane interactions, a critical factor for early-stage hit selection and lead optimization in drug discovery.
